3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone
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Overview
Description
3-(Benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound characterized by its complex molecular structure, which includes a pyridinone core substituted with benzyloxy, chlorofluorobenzyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where benzyl alcohol reacts with the pyridinone core in the presence of a base such as sodium hydride.
Attachment of the 2-Chloro-6-fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the pyridinone core reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Methylation: The final step is the methylation of the pyridinone ring, which can be achieved using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridinone ring, potentially converting it to a dihydropyridinone.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its effects on cellular pathways and its potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, inhibiting their activity. The exact pathways involved would require detailed biochemical studies, but potential targets could include kinases or other regulatory proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-1-benzyl-2-methyl-4(1H)-pyridinone: Lacks the chlorofluorobenzyl group, which may alter its reactivity and biological activity.
3-(Benzyloxy)-1-(2-chlorobenzyl)-2-methyl-4(1H)-pyridinone: Similar structure but without the fluorine atom, potentially affecting its chemical properties.
3-(Benzyloxy)-1-(2-fluorobenzyl)-2-methyl-4(1H)-pyridinone: Lacks the chlorine atom, which may influence its reactivity and interactions.
Uniqueness
The presence of both chlorine and fluorine atoms in the 2-chloro-6-fluorobenzyl group makes 3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone unique. These halogens can significantly impact the compound’s electronic properties, reactivity, and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO2/c1-14-20(25-13-15-6-3-2-4-7-15)19(24)10-11-23(14)12-16-17(21)8-5-9-18(16)22/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIRYFWQVIBMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=C(C=CC=C2Cl)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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